molecular formula C4H7N3O B1297610 1H-1,2,4-Triazole-1-ethanol CAS No. 3273-14-1

1H-1,2,4-Triazole-1-ethanol

Cat. No. B1297610
CAS RN: 3273-14-1
M. Wt: 113.12 g/mol
InChI Key: CLVALLQETQTQMV-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-ethanol is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific compound you’re asking about, 1H-1,2,4-Triazole-1-ethanol, has an additional ethanol group attached to it .


Synthesis Analysis

The synthesis of 1H-1,2,4-Triazole-1-ethanol and its derivatives often involves reactions with various ester ethoxycarbonylhydrazones and primary amines . Another study reported the synthesis of 1H-1,2,4-triazole derivatives using a backbone modification strategy . The compounds were chemically synthesized and screened on Arabidopsis thaliana and Oryza sativa .


Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole-1-ethanol is characterized by the presence of a triazole ring and an ethanol group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

1H-1,2,4-Triazole-1-ethanol and its derivatives have been found to participate in various chemical reactions. For instance, they have been used as catalysts in the synthesis of 2H-indazolo[2,1-b]phthalazine-triones and triazolo[1,2-a]indazole-triones . The carbon atoms in 1H-1,2,4-triazoles are π deficient and susceptible to nucleophilic substitution under mild conditions .

Scientific Research Applications

  • Strigolactone Biosynthesis Inhibitors

    • Novel 1H-1,2,4-triazole derivatives were designed as Strigolactone (SL) biosynthesis inhibitors .
    • These inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .
    • The structure–activity relationship analysis enabled the discovery of a potential SL biosynthesis inhibitor B4 with promising activity in increasing shoot branching, elongating taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) .
  • Organocatalysis and Materials Science

    • Triazoles have found broad applications in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
    • They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
  • Antiviral Activities

    • The 1H-1,2,4-triazole compounds are considered interesting heterocycles since they possess important antiviral activities .
    • Examples of antifungal drugs are fluconazole, itraconazole, ravuconazole, voriconazole, ICI 153066, and posaconazole .
  • Propellants, Explosives, and Pyrotechnics

    • High nitrogen-containing heterocyclic systems like 1,2,4-triazoles have been the subject of growing study over the past ten years due to its usefulness in a variety of applications, including propellants, explosives, and pyrotechnics .
  • Therapeutic Applications

    • Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
  • Chemical Synthesis

    • Triazoles are important in the field of organic synthesis . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
  • Bioconjugation and Chemical Biology

    • Triazoles have found applications in bioconjugation and chemical biology . They are used in the creation of various bioactive molecules, contributing to the development of new therapeutic agents .
  • Fluorescent Imaging

    • Triazoles are used in fluorescent imaging . They can be incorporated into various imaging agents, contributing to advancements in medical diagnostics .
  • Supramolecular Chemistry

    • Triazoles have applications in supramolecular chemistry . They can be used in the design and synthesis of complex molecular systems .
  • Polymer Chemistry

    • Triazoles are used in polymer chemistry . They can be incorporated into various polymers, contributing to the development of new materials with unique properties .
  • Agrochemicals

    • Triazoles and their derivatives are used in the development of agrochemicals . They have been used in the creation of various pesticides and herbicides .

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that personal protective equipment should be used when handling 1H-1,2,4-Triazole-1-ethanol . It is also recommended to ensure adequate ventilation and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVALLQETQTQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186402
Record name 1H-1,2,4-Triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole-1-ethanol

CAS RN

3273-14-1
Record name 1H-1,2,4-Triazole-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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